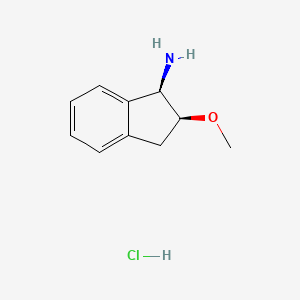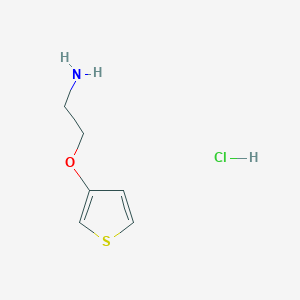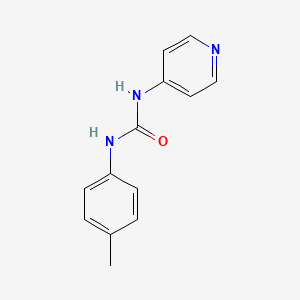![molecular formula C10H7F3N2S B6616291 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline CAS No. 1314250-40-2](/img/structure/B6616291.png)
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline is a fascinating organic compound belonging to the thiazole family Known for its aromatic structure, it comprises a trifluoromethyl group attached to a thiazole ring, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions:
One common method involves the reaction of 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde with aniline in the presence of a suitable catalyst.
Typical conditions include using solvents like ethanol or acetic acid and heating the mixture to facilitate the condensation reaction.
Another approach is the direct amination of 4-bromo-2-(trifluoromethyl)thiazole with aniline, using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods:
Industrial production often mirrors the synthetic routes but on a larger scale. Reactors with precise temperature and pressure controls are utilized to ensure high yield and purity.
Automation in industrial settings enhances the efficiency and scalability of production, making the compound more accessible for research and application.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often transforming the aniline moiety into corresponding quinone derivatives.
Reduction: : Reduction processes might involve converting the nitro group into an amino group if the compound is further modified to include such functionalities.
Substitution: : Electrophilic substitution reactions are common, especially on the aromatic ring, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: : Halogens like bromine or chlorine, nitrating mixtures such as nitric acid and sulfuric acid.
Major Products Formed:
Oxidation of aniline produces azobenzene derivatives.
Reduction can lead to the formation of hydrazine derivatives.
Substitution reactions yield halogenated or nitrated aromatic compounds.
科学的研究の応用
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline finds applications across multiple disciplines:
Chemistry: : Used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: : Investigated for its biological activities, including potential as an antimicrobial agent.
Medicine: : Explored for its therapeutic potential, particularly in designing drugs targeting specific enzymes or receptors.
Industry: : Employed in the manufacture of dyes, pigments, and other specialized chemicals.
作用機序
The compound's mechanism of action varies based on its application. Generally, it interacts with molecular targets through the following pathways:
Molecular Targets: : Enzymes, receptors, and ion channels are common targets.
Pathways Involved: : It may inhibit enzyme activity, modulate receptor function, or alter ion channel permeability, leading to various biological effects.
類似化合物との比較
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline stands out due to the trifluoromethyl group, which enhances its stability and lipophilicity compared to similar compounds without this group.
Similar Compounds
4-(1,3-thiazol-4-yl)aniline
2-(trifluoromethyl)aniline
4-(trifluoromethyl)aniline
4-(2-methyl-1,3-thiazol-4-yl)aniline
Each of these compounds has unique properties and applications, but the trifluoromethyl group's presence in this compound provides distinct advantages in stability and biological activity.
Hopefully this gives you a comprehensive overview of the compound
特性
IUPAC Name |
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYAUPFXSGOJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)








